molecular formula C14H15N5O2 B7856600 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one

Cat. No.: B7856600
M. Wt: 285.30 g/mol
InChI Key: IYKKTPGJGXKRAT-UHFFFAOYSA-N
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Description

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example:

    CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (salicylsalicylic acid): Used as an anti-inflammatory agent.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the chemical and pharmaceutical industries.

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-propan-2-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-8(2)9-7-13(20)17-14(16-9)19-12(15)6-10(18-19)11-4-3-5-21-11/h3-8H,15H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKTPGJGXKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.